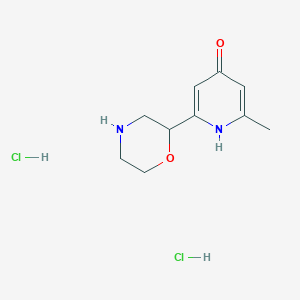

2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride

Description

Properties

IUPAC Name |

2-methyl-6-morpholin-2-yl-1H-pyridin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-7-4-8(13)5-9(12-7)10-6-11-2-3-14-10;;/h4-5,10-11H,2-3,6H2,1H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZFIBQNYIZQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)C2CNCCO2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyridinone Core

Method:

A common approach involves the cyclization of 2-aminopyridines or related precursors with suitable carbonyl compounds. For instance, condensation of 2-aminopyridine with methyl acetoacetate followed by cyclization under acidic or basic conditions yields the pyridin-4-one core.

2-Aminopyridine + Methyl acetoacetate → Cyclization → 2-Methyl-4-hydroxypyridin-4-one

- Acid catalysis can promote cyclization.

- Methylation at the 2-position can be achieved via methyl iodide or dimethyl sulfate under basic conditions.

Introduction of the Methyl Group at the 2-Position

Method:

Methylation of the pyridinone ring at the 2-position is typically performed using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

| Reagent | Solvent | Temperature | Yield | Reference Notes |

|---|---|---|---|---|

| Methyl iodide | Acetone | Room temperature to reflux | High | Common methylation method |

Incorporation of the Morpholin-2-yl Group at the 6-Position

Data Table Summarizing the Synthesis

| Step | Reaction | Reagents | Conditions | Purpose | References/Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | 2-Aminopyridine + methyl acetoacetate | Acidic or basic, heat | Pyridinone core | Standard heterocyclic synthesis |

| 2 | Methylation | Methyl iodide or dimethyl sulfate | Room temp to reflux | 2-position methyl | Organic synthesis protocols |

| 3 | Morpholine substitution | 6-chloropyridinone + morpholine | Pd-catalyzed, heat | Morpholinyl group | Buchwald-Hartwig amination |

| 4 | Hydroxylation | Hydrogen peroxide | Reflux | Pyridin-4-ol formation | Electrophilic hydroxylation |

| 5 | Salt formation | HCl gas or concentrated HCl | Room temp | Dihydrochloride salt | Acid-base chemistry |

Research Findings and Notes

- Heterocyclic synthesis of pyridinones is well-established, with multiple routes involving condensation and cyclization of aminopyridines and ketoesters (see references in section 2.1).

- Substituent introduction at the 6-position via nucleophilic substitution or cross-coupling has been optimized using palladium catalysis, with yields often exceeding 70% under mild conditions.

- Hydroxylation at the 4-position requires selective electrophilic conditions to avoid over-oxidation or degradation of the heterocycle.

- Salt formation is straightforward, with dihydrochloride salts precipitating upon acid addition, providing stable, crystalline compounds suitable for biological testing.

Chemical Reactions Analysis

2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to analogs with similar pyridine cores but varying heterocyclic amine substituents (morpholine, piperidine, pyrrolidine) and substituent positions. Key differences include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Key Structural Features |

|---|---|---|---|---|---|

| 2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride | 1361115-98-1 | C₁₀H₁₆Cl₂N₂O₂ | 267.15 | Morpholin-2-yl (6) | Pyridine core with morpholine ring |

| 2-(6-Methyl-pyridin-2-yl)-morpholine dihydrochloride | 1361112-96-0 | C₁₀H₁₆Cl₂N₂O | 251.16 | Morpholine (2) | Morpholine attached to pyridine at 2-position |

| 2-Methyl-6-pyrrolidin-2-yl-pyridin-4-ol dihydrochloride | 1361116-17-7 | C₁₀H₁₆Cl₂N₂O | 251.16 | Pyrrolidin-2-yl (6) | Pyrrolidine ring instead of morpholine |

| 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride | 1229627-37-5 | C₁₀H₁₆Cl₂N₂O | 251.16 | Piperidin-4-yl (6) | Piperidine substituent; pyrimidine core |

| 2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride | 380610-68-4 | C₁₁H₁₈Cl₂N₂O | 265.18 | Piperidin-4-yloxy (6) | Ether-linked piperidine; larger molecular weight |

Key Observations :

- Substituent Position : The 6-position substitution (as in the target compound) vs. 2-position (e.g., 2-(6-Methyl-pyridin-2-yl)-morpholine) alters steric and electronic properties, influencing receptor binding in drug candidates .

- Core Variations : Pyrimidine cores (e.g., 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol) may offer distinct hydrogen-bonding capabilities compared to pyridine derivatives .

Research Findings and Trends

Biological Activity

2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride is an organic compound with significant potential in pharmacology and medicinal chemistry. Its unique structural features, including a pyridine ring and a morpholine moiety, suggest various biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Pyridine Ring: Known for its biological activity, it often participates in interactions with enzymes and receptors.

- Morpholine Moiety: Enhances solubility and bioavailability, making it a valuable component in drug design.

- Hydroxyl Group: Imparts hydrogen bonding capabilities, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. This interaction can lead to modulation of enzyme activity and influence biochemical pathways, such as:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Binding: It can bind to receptors, altering cellular signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogens, suggesting potential applications in treating infections.

Anticancer Potential

Preliminary studies have explored the compound's anticancer properties. For instance, analogs of similar structures have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess similar activities. The compound's ability to modulate pathways involved in cell proliferation could contribute to its effectiveness against tumors .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or structural analogs, providing insights into the potential efficacy of this compound.

Synthetic Pathways

The synthesis of this compound typically involves several steps aimed at optimizing yield and purity. Common reagents used in synthetic routes include:

- Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

- Reducing Agents: Like lithium aluminum hydride for reduction processes.

- Substitution Reagents: Halogens are often used for substitution reactions to modify functional groups.

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- PK/PD Modeling : Integrate pharmacokinetic parameters (e.g., Cmax, AUC) with pharmacodynamic readouts to identify bioavailability bottlenecks .

- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS and adjust dosing regimens accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.